![molecular formula C17H16N4O2 B8315746 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine](/img/structure/B8315746.png)
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine
Descripción general
Descripción
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is a triazine derivative known for its unique chemical structure and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the triazine derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazine: A simpler triazine derivative with similar chemical properties.
5,6-Diphenyl-1,2,4-triazine: Another triazine derivative with different substituents.
Uniqueness
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is unique due to the presence of two methoxyphenyl groups, which may impart specific chemical and biological properties not found in other triazine derivatives. This uniqueness can be explored further through comparative studies and experimental research.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-13-7-3-11(4-8-13)15-16(20-21-17(18)19-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,21) |
Clave InChI |
WRIJZPOJLAFHTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Di(2-pyridinyl)methylene]-1H-indol-2(3H)-one](/img/structure/B8315663.png)
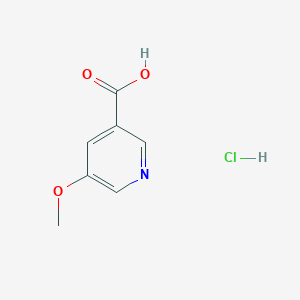
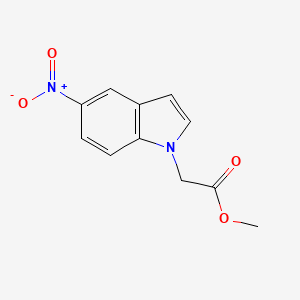
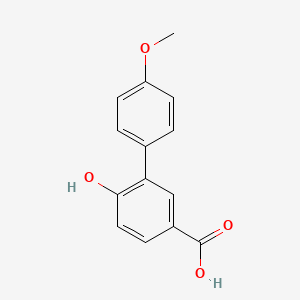
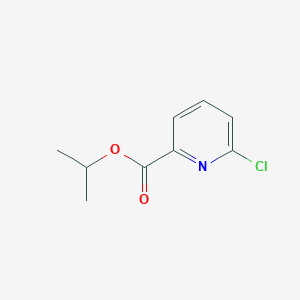
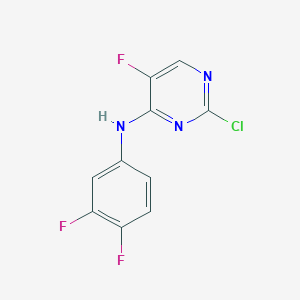
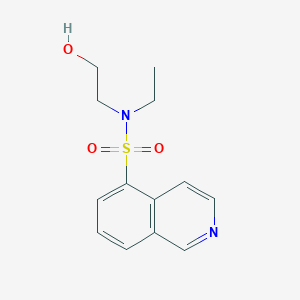
![3-[(Dimethylamino)methyl]-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8315709.png)
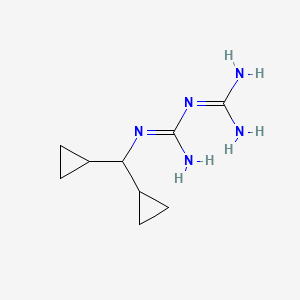
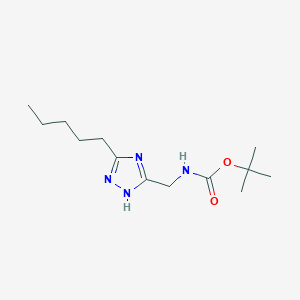
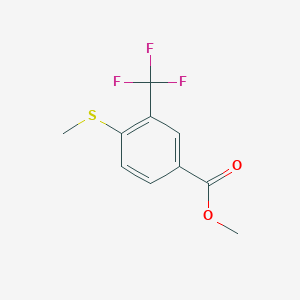
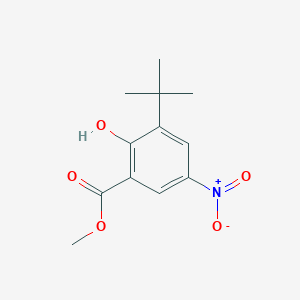
![2-{[9-Oxo-6-(2H-tetrazol-5-yl)-9H-xanthen-2-yl]oxy}ethyl acetate](/img/structure/B8315764.png)

